3-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The presence of the 1,3,4-thiadiazole ring in the structure contributes to its biological activity and potential therapeutic applications .
Preparation Methods
The synthesis of 3-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include heating the mixture under reflux for several hours, followed by purification using column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves the disruption of DNA replication processes. The 1,3,4-thiadiazole ring in the compound acts as a bioisostere of pyrimidine, which is a component of nucleic acids . This allows the compound to interfere with the replication of bacterial and cancer cells, leading to their inhibition . Additionally, the compound may activate caspases, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 3-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide include other 1,3,4-thiadiazole derivatives such as:
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound also exhibits anticancer properties and induces apoptosis via the caspase-dependent pathway.
2,5-disubstituted-1,3,4-thiadiazoles: These compounds have shown potent anticonvulsant activity and are used in the treatment of epilepsy.
1,3,4-thiadiazole-containing drugs: Examples include acetazolamide and methazolamide, which are used as diuretics and carbonic anhydrase inhibitors.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H10IN3OS |
---|---|
Molecular Weight |
407.2 g/mol |
IUPAC Name |
3-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H10IN3OS/c16-12-8-4-7-11(9-12)13(20)17-15-19-18-14(21-15)10-5-2-1-3-6-10/h1-9H,(H,17,19,20) |
InChI Key |
OMOSWUCKAYOAHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)I |
Origin of Product |
United States |
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